molecular formula C10H12N2O B15248017 2-Amino-4-cyclopropylbenzamide

2-Amino-4-cyclopropylbenzamide

Cat. No.: B15248017
M. Wt: 176.21 g/mol
InChI Key: MCOFQTKPAOGZCU-UHFFFAOYSA-N
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Description

2-Amino-4-cyclopropylbenzamide is an organic compound with the molecular formula C10H12N2O It is a benzamide derivative characterized by the presence of an amino group at the second position and a cyclopropyl group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-cyclopropylbenzamide typically involves the reaction of benzoyl chloride with cyclopropylamine to form 4-amino-N-cyclopropylbenzoyl chloride. This intermediate is then reacted with 2-chloroaniline under basic conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-cyclopropylbenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed

Scientific Research Applications

2-Amino-4-cyclopropylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-cyclopropylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-chloro-N-cyclopropylbenzamide
  • 2-Amino-4H-benzo[b]pyran-3-carbonitrile derivatives
  • 2-Amino-3-cyano-4H-chromenes

Uniqueness

2-Amino-4-cyclopropylbenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

2-amino-4-cyclopropylbenzamide

InChI

InChI=1S/C10H12N2O/c11-9-5-7(6-1-2-6)3-4-8(9)10(12)13/h3-6H,1-2,11H2,(H2,12,13)

InChI Key

MCOFQTKPAOGZCU-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=C(C=C2)C(=O)N)N

Origin of Product

United States

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